molecular formula C18H24N4O2S B5590360 (1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5590360
M. Wt: 360.5 g/mol
InChI Key: YEOQYPRJIIPNLX-UONOGXRCSA-N
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Description

The compound (1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a diazabicyclo nonane core, a pyrazolyl-thiophene moiety, and a methoxyethyl group, makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo nonane core, the introduction of the pyrazolyl-thiophene moiety, and the attachment of the methoxyethyl group. Common synthetic routes may include:

    Formation of the Diazabicyclo Nonane Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Pyrazolyl-Thiophene Moiety: This can be achieved through coupling reactions, such as Suzuki or Stille coupling, using pyrazolyl-thiophene precursors.

    Attachment of the Methoxyethyl Group: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: can be compared with other similar compounds, such as:

    Diazabicyclo Nonane Derivatives: These compounds share the core structure but differ in the substituents attached.

    Pyrazolyl-Thiophene Compounds: These compounds have similar moieties but may have different core structures.

    Methoxyethyl Substituted Compounds: These compounds have the methoxyethyl group but differ in other parts of the molecule.

The uniqueness of This compound lies in its specific combination of these structural features, which may confer unique properties and applications.

Properties

IUPAC Name

(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-24-9-8-22-14-3-2-13(18(22)23)10-21(11-14)12-15-4-5-17(25-15)16-6-7-19-20-16/h4-7,13-14H,2-3,8-12H2,1H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOQYPRJIIPNLX-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)CC3=CC=C(S3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC=C(S3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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